

Characterization of Ac-Cys(Trt)-OH by NMR Spectroscopy: A Comparative Guide

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Compound of Interest

Compound Name: Ac-Cys(Trt)-OH

CAS No.: 27486-87-9

Cat. No.: B556451

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of N-acetyl-S-trityl-L-cysteine (**Ac-Cys(Trt)-OH**) and its unprotected analogue, N-acetyl-L-cysteine (Ac-Cys-OH). The inclusion of the bulky trityl protecting group on the sulfur atom of the cysteine residue results in distinct and predictable changes in the NMR spectrum, offering a clear method for characterization and purity assessment. This guide presents experimental data for Ac-Cys-OH and characteristic chemical shift ranges for **Ac-Cys(Trt)-OH**, supported by established principles of NMR spectroscopy.

Data Presentation: ^1H and ^{13}C NMR Chemical Shifts

The following tables summarize the key ^1H and ^{13}C NMR spectral data for **Ac-Cys(Trt)-OH** and Ac-Cys-OH. The data for Ac-Cys-OH is derived from experimental observations, while the data for **Ac-Cys(Trt)-OH** is based on typical chemical shift ranges for the constituent functional groups.

Table 1: ^1H NMR Data Comparison

Assignment	Ac-Cys(Trt)-OH (Predicted) δ (ppm), Multiplicity, J (Hz)	Ac-Cys-OH (Experimental) δ (ppm), Multiplicity, J (Hz)
Trityl-H	7.20-7.50, m	-
NH	~8.2, d	8.19, d, J = 7.9
α -CH	~4.4-4.6, m	4.39, m
β -CH ₂	~2.8-3.0, m	2.74-2.84, m
SH	-	2.43, t
Acetyl-CH ₃	~1.9-2.1, s	1.89, s
COOH	~12-13, br s	~13, br s

Note: The chemical shift of the carboxylic acid proton (COOH) and the amide proton (NH) can be broad and may exchange with deuterium in deuterated solvents like D₂O, leading to their disappearance from the spectrum.

 Table 2: ¹³C NMR Data Comparison

Assignment	Ac-Cys(Trt)-OH (Predicted) δ (ppm)	Ac-Cys-OH (Experimental) δ (ppm)
Trityl-C (quaternary)	~67	-
Trityl-C (aromatic)	144-145 (ipso), 128-130 (ortho, meta), 127-128 (para)	-
C=O (amide)	~170-172	~171
C=O (acid)	~172-174	~173
α -C	~52-54	~53
β -C	~33-35	~26
Acetyl-C	~22-23	~22

Experimental Protocols

NMR Sample Preparation

A standardized protocol for the preparation of samples for NMR analysis is crucial for obtaining high-quality, reproducible data.

- **Sample Weighing:** Accurately weigh 10-20 mg of the analyte (**Ac-Cys(Trt)-OH** or Ac-Cys-OH) for ^1H NMR and 50-100 mg for ^{13}C NMR.
- **Solvent Addition:** Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or D_2O) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts.
- **Dissolution:** Ensure complete dissolution of the sample. Gentle vortexing or sonication may be applied if necessary.
- **Transfer:** Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
- **Internal Standard:** For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added, though referencing to the residual solvent peak is also common.

NMR Data Acquisition

The following are typical parameters for acquiring ^1H and ^{13}C NMR spectra on a 400 MHz spectrometer.

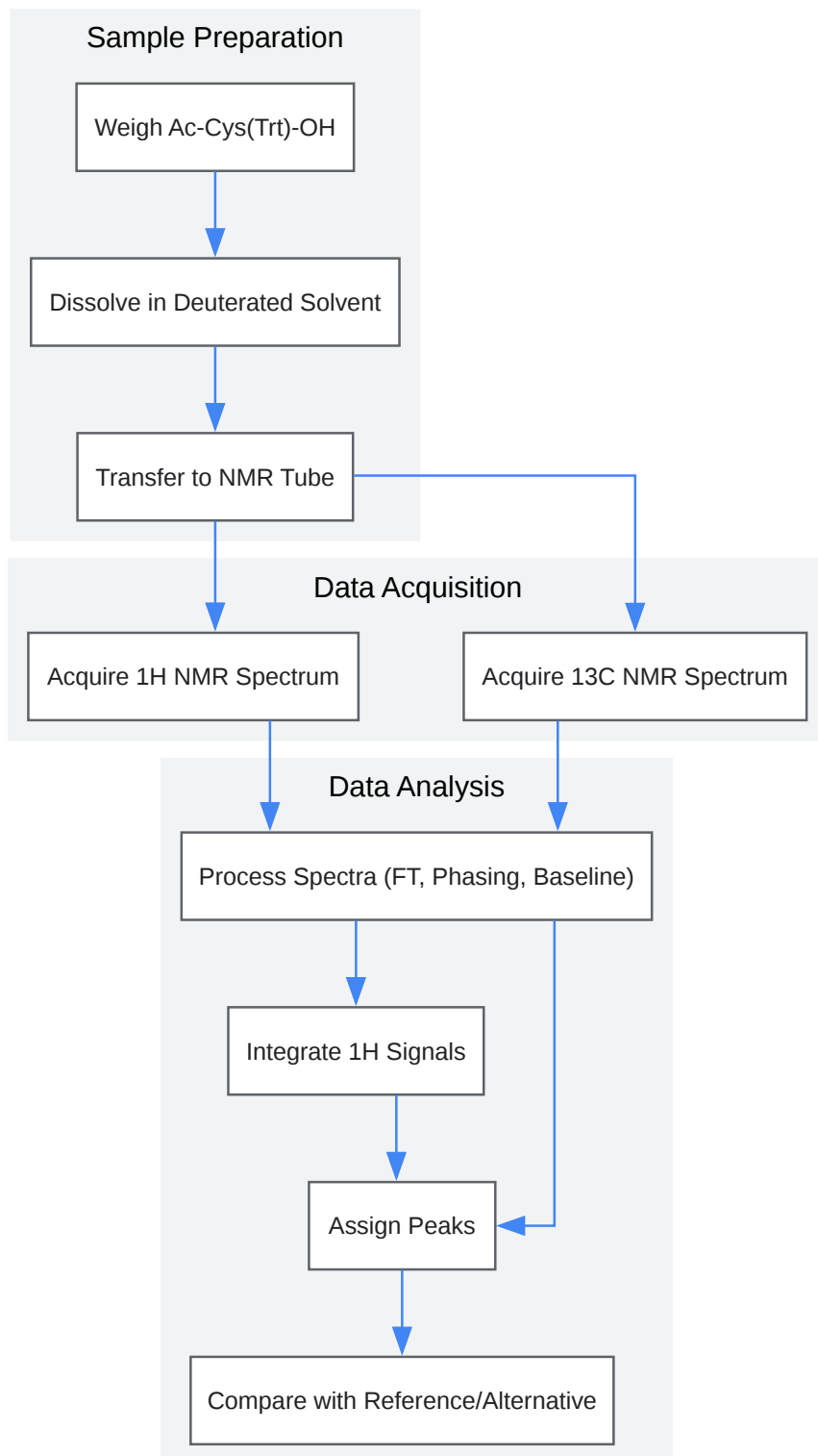
- ^1H NMR Spectroscopy:
 - **Pulse Program:** Standard single-pulse experiment (e.g., 'zg30').
 - **Number of Scans:** 16-64, depending on the sample concentration.
 - **Spectral Width:** -2 to 16 ppm.
 - **Acquisition Time:** 2-4 seconds.
 - **Relaxation Delay:** 1-5 seconds.

- Temperature: 298 K.
- ¹³C NMR Spectroscopy:
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
 - Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
 - Spectral Width: 0 to 220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Temperature: 298 K.

Mandatory Visualization

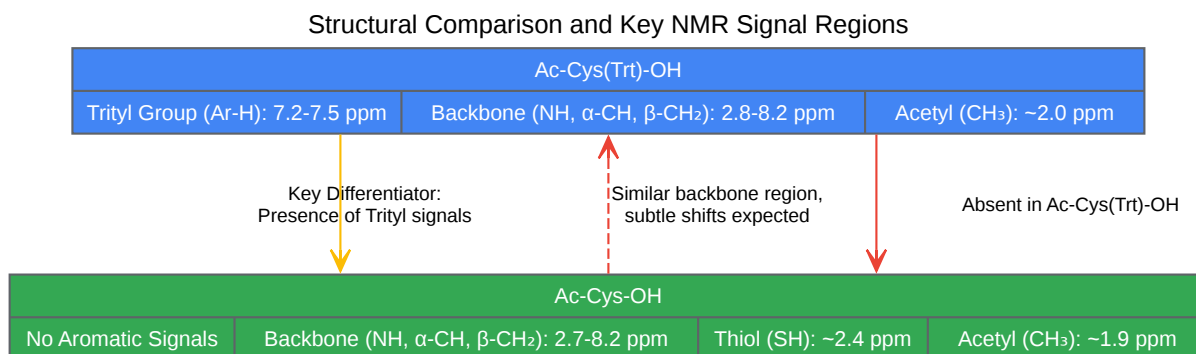
The following diagrams illustrate the logical workflow for the characterization of **Ac-Cys(Trt)-OH** by NMR and the key structural differences that influence the NMR spectra.

Workflow for NMR Characterization of Ac-Cys(Trt)-OH



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NMR Characterization Workflow



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Structural and Spectral Comparison

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